molecular formula C15H15NO4S2 B2567550 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 2034292-59-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2567550
CAS No.: 2034292-59-4
M. Wt: 337.41
InChI Key: MDNYNXNKMLJBOL-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a synthetic heterocyclic compound incorporating both benzofuran and thiophene-sulfonamide motifs, designed for advanced chemical and pharmacological research. This compound is of significant interest in medicinal chemistry due to the established biological importance of its core structures. Sulfonamides bearing five-membered heterocyclic rings, such as thiophene, have been extensively researched and are generally shown to be more effective carbonic anhydrase inhibitors (CAIs) compared to their six-membered ring counterparts . The benzofuran moiety is a privileged structure in drug discovery, known for its diverse pharmacological potential . The integration of these systems into a single molecule makes this reagent a valuable scaffold for investigating new bioactive agents. Potential research applications include, but are not limited to, the exploration of enzyme inhibition pathways, particularly against carbonic anhydrase isoforms , and the development of novel therapeutic candidates with potential antitumor, anti-infective, or anti-inflammatory properties . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies in various drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-19-14(10-16-22(17,18)15-7-4-8-21-15)13-9-11-5-2-3-6-12(11)20-13/h2-9,14,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYNXNKMLJBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones. The methoxyethyl group can be introduced via alkylation reactions, and the thiophene-2-sulfonamide group can be added through sulfonation and subsequent amide formation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions on the benzofuran ring can introduce various functional groups .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Structural Features Biological Activity Synthesis Method Key Physical Properties References
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide Benzofuran, thiophene, sulfonamide Not reported (structural analog to agrochemicals/therapeutics) Likely sulfonamide coupling High planarity (dihedral ~9–14°)
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrobenzene, carboxamide Antibacterial, genotoxic Reflux in acetonitrile Dihedral: 8.5–13.5°; weak H-bonding
Metsulfuron methyl Triazine, sulfonamide Herbicidal Multi-step organic synthesis High solubility in polar solvents
Goxalapladib Naphthyridine, trifluoromethyl biphenyl Atherosclerosis treatment Complex multi-step synthesis High molecular weight (718.80 g/mol)

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant data and case studies.

Chemical Structure

The compound features a benzofuran moiety linked to a thiophene sulfonamide, which is known for its potential interactions with various biological targets. The structure can be represented as follows:

N 2 1 benzofuran 2 yl 2 methoxyethyl thiophene 2 sulfonamide\text{N 2 1 benzofuran 2 yl 2 methoxyethyl thiophene 2 sulfonamide}

Antimicrobial Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzofuran derivative 1S. aureus3.12 μg/mL
Benzofuran derivative 2E. coli6.25 μg/mL

Research indicates that the presence of specific functional groups in the benzofuran structure enhances its antimicrobial efficacy. For example, modifications at the C-6 position have been shown to be crucial for activity against gram-positive bacteria .

Anticancer Activity

Benzofuran-based compounds have also been investigated for their anticancer properties. A study highlighted the synthesis of several derivatives that were tested against breast cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values lower than 10 μM, suggesting potential for development as anticancer agents.

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-7 (breast cancer)5.0
Compound BMDA-MB-231 (breast cancer)7.5

These findings support the hypothesis that benzofuran derivatives can serve as lead compounds for further anticancer drug development.

Antiviral Activity

In addition to antibacterial and anticancer properties, some benzofuran derivatives have shown promise in antiviral applications. Specifically, compounds related to this compound have been reported to inhibit viral replication in vitro, particularly against influenza viruses.

Study 1: Antimicrobial Screening

A comprehensive screening of benzofuran derivatives was conducted to evaluate their antimicrobial activity against a panel of pathogens. Among the tested compounds, one derivative demonstrated potent activity against both gram-positive and gram-negative bacteria, with MIC values comparable to established antibiotics .

Study 2: Anticancer Evaluation

In a preclinical study, a series of benzofuran sulfonamides were evaluated for their cytotoxicity against various cancer cell lines. The most active compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Benzofuran moiety : Essential for interaction with biological targets.
  • Thiophene sulfonamide group : Enhances solubility and bioavailability.
  • Methoxyethyl substituent : Influences lipophilicity and membrane permeability.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a benzofuran intermediate followed by sulfonamide coupling. Key steps include:

  • Intermediate Synthesis : Reacting 1-benzofuran-2-carbaldehyde with methoxyethylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the methoxyethyl-benzofuran intermediate .
  • Sulfonamide Formation : Coupling the intermediate with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts. Reaction temperatures should be maintained at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxyethyl (–OCH₃), benzofuran (aromatic protons), and sulfonamide (–SO₂NH–) groups. For example, the methoxy protons appear as a singlet at ~3.3 ppm, while sulfonamide NH resonates at ~7.5 ppm in DMSO-d₆ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₅NO₄S₂: 354.07 Da) .
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1320 cm⁻¹ (C–N stretching) confirm sulfonamide functionality .

Q. How can researchers design initial biological activity screens for this compound, and what model systems are appropriate for evaluating antimicrobial or anticancer potential?

  • Methodological Answer :

  • Antimicrobial Screening : Use standardized broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) can be determined at 24–48 hours, with positive controls like ciprofloxacin .
  • Anticancer Assays : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours. Compare IC₅₀ values to reference drugs like doxorubicin. Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies for sulfonamide derivatives like this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or impurity profiles. To address this:

  • Reproduce Assays : Standardize protocols (e.g., cell culture media, incubation times) across labs .
  • Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
  • Structural Analog Comparison : Test derivatives (e.g., varying substituents on benzofuran or thiophene) to identify critical pharmacophores .

Q. How does the electronic nature of substituents on the benzofuran and thiophene rings influence the compound's binding affinity to target enzymes such as carbonic anhydrase?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) on benzofuran increase sulfonamide acidity, enhancing hydrogen bonding with active-site zinc in carbonic anhydrase. Conversely, electron-donating groups (e.g., –OCH₃) on thiophene improve hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and QSAR models can predict substituent effects .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) when modifying the methoxyethyl linker?

  • Methodological Answer :

  • Linker Length Variation : Synthesize analogs with ethylene (–CH₂CH₂–) or propylene (–CH₂CH₂CH₂–) linkers. Assess impact on solubility and bioactivity .
  • Substituent Screening : Replace methoxy with ethoxy, isopropoxy, or cyclic ethers. Evaluate changes in logP (via shake-flask method) and membrane permeability (Caco-2 cell assays) .
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) predict conformational flexibility and binding stability .

Q. How can researchers address solubility challenges in pharmacokinetic studies without compromising bioactivity?

  • Methodological Answer :

  • Salt Formation : Convert the free base to a hydrochloride or sodium salt using HCl/NaOH in ethanol .
  • Prodrug Design : Introduce ester or amide prodrug moieties (e.g., acetylated sulfonamide) to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations to improve bioavailability .

Q. What experimental approaches validate hypothesized mechanisms of action, such as allosteric modulation versus competitive inhibition, in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Assays : Lineweaver-Burk plots differentiate competitive (unchanged Vmax, increased Km) and non-competitive (reduced Vmax, unchanged Km) inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry and enthalpy changes to confirm direct interaction with the enzyme .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in suspected binding pockets to disrupt inhibitor-enzyme interactions .

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